5-(4-bromophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-4-phenyl-1H-imidazole
Overview
Description
5-(4-bromophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-4-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines and other nitrogen sources under acidic or basic conditions.
Introduction of substituents: The bromophenyl, dimethoxynitrophenyl, and phenyl groups can be introduced through various substitution reactions, often involving halogenation, nitration, and methoxylation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperatures and pressures to favor desired reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions, particularly involving the bromophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups.
Scientific Research Applications
5-(4-bromophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-4-phenyl-1H-imidazole may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 5-(4-bromophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-4-phenyl-1H-imidazole would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Biological Pathways: Affecting cellular processes.
Chemical Reactivity: Undergoing reactions that alter its structure and function.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-imidazole: A simpler imidazole derivative.
2-(4,5-Dimethoxy-2-nitrophenyl)-4-phenyl-1H-imidazole: Lacking the bromophenyl group.
4-Phenyl-1H-imidazole: Another imidazole derivative with different substituents.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-4-phenyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O4/c1-30-19-12-17(18(27(28)29)13-20(19)31-2)23-25-21(14-6-4-3-5-7-14)22(26-23)15-8-10-16(24)11-9-15/h3-13H,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBHMHOYOPKVBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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